SNAP 5089

描述

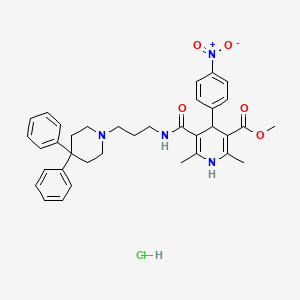

Structure

3D Structure of Parent

属性

IUPAC Name |

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXELDPKESKXREN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating Molecular Targets: A Technical Guide to the Mechanism of Action of SNAP-5089

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Critical Clarification on the Molecular Target of SNAP-5089

An initial but crucial point of clarification is necessary for any in-depth discussion of the compound designated SNAP-5089. Prevailing pharmacological literature and databases unequivocally classify SNAP-5089 as a highly selective alpha-1A adrenergic receptor antagonist [1][2][3]. It is possible that this compound has been mistaken for SNAP-5114 , a distinct chemical entity known to function as a gamma-aminobutyric acid (GABA) transporter (GAT) inhibitor , with selectivity for the GAT-2 and GAT-3 subtypes[4][5][6][7].

This guide will proceed with a detailed exposition of the scientifically validated mechanism of action for SNAP-5089, focusing on its interaction with the alpha-1A adrenergic receptor. A brief overview of SNAP-5114's mechanism as a GAT inhibitor will be provided in a separate section for comparative clarity.

Part 1: The Core Mechanism of SNAP-5089 as an Alpha-1A Adrenergic Receptor Antagonist

The Alpha-1A Adrenergic Receptor: A Key Regulator of Smooth Muscle Tone

The alpha-1 adrenergic receptors are a class of G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system's function[8][9]. They are primarily activated by the catecholamines norepinephrine and epinephrine[8]. There are three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D.

The alpha-1A adrenergic receptor subtype is predominantly located on the postsynaptic membranes of smooth muscle cells, particularly in blood vessels and the urinary tract (e.g., bladder neck and prostate)[8][10][11]. Its activation is a key driver of vasoconstriction and smooth muscle contraction in these tissues[8][10][12].

The Alpha-1A Adrenergic Signaling Cascade

Upon binding of an agonist like norepinephrine, the alpha-1A receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gq[12]. This initiates a well-defined signaling cascade:

-

Gq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C (PLC) Activation: The Gαq-GTP complex activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and culminating in smooth muscle contraction[12].

SNAP-5089: A Competitive Antagonist

SNAP-5089 functions as a competitive antagonist at the alpha-1A adrenergic receptor. This means it binds reversibly to the same site on the receptor as endogenous agonists like norepinephrine, but without activating the receptor[12]. By occupying the binding site, SNAP-5089 prevents norepinephrine from binding and initiating the Gq-mediated signaling cascade. The result is a blockade of the downstream effects, leading to the relaxation of smooth muscle[8][10][12].

Selectivity and Affinity Profile

The defining characteristic of SNAP-5089 is its high selectivity for the alpha-1A subtype over other adrenergic receptor subtypes. This selectivity is crucial for minimizing off-target side effects.

| Receptor Subtype | Ki (nM) | Selectivity vs. α1A |

| α1A | 0.35 | - |

| α1B | 220 | ~628-fold |

| α1D | 540 | ~1542-fold |

| α2A | 1200 | ~3428-fold |

| α2B | 800 | ~2285-fold |

| α2C | 370 | ~1057-fold |

| L-type Ca2+ channels | 540 | ~1542-fold |

| Data compiled from Tocris Bioscience. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. |

This high degree of selectivity suggests that SNAP-5089 can be a precise tool for probing the function of the alpha-1A adrenergic receptor in various physiological systems, with a reduced likelihood of confounding effects from interactions with other receptors.

Part 2: Experimental Protocols for Characterizing SNAP-5089

Radioligand Binding Assay: Quantifying Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of SNAP-5089 for the alpha-1A adrenergic receptor and its selectivity against other receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptors.

-

Radioligand Selection: Utilize a high-affinity radiolabeled antagonist, such as [³H]-prazosin, which binds to alpha-1 adrenergic receptors.

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled SNAP-5089.

-

Separation and Scintillation Counting: Separate the bound from unbound radioligand via rapid filtration. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the SNAP-5089 concentration. The IC50 value (the concentration of SNAP-5089 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Assessing Antagonism in Tissues

Objective: To measure the functional antagonism of SNAP-5089 by observing its effect on norepinephrine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate tissues rich in alpha-1A adrenergic receptors, such as the rabbit bladder neck or rat caudal artery[1]. Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Measurement: Connect the tissue to an isometric force transducer to record contractile responses.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of SNAP-5089 for a predetermined period.

-

Post-Incubation Response: Generate a second concentration-response curve for norepinephrine in the presence of SNAP-5089.

-

Data Analysis: The antagonistic effect of SNAP-5089 is quantified by the rightward shift of the norepinephrine concentration-response curve. This can be used to calculate the pA2 value, a measure of antagonist potency.

Part 3: A Brief Overview of SNAP-5114, the GAT Inhibitor

For the purpose of differentiation, it is useful to briefly describe the mechanism of SNAP-5114. This compound is a GABA uptake inhibitor, with selectivity for GAT-3 and GAT-2 over GAT-1[4].

-

Target: GABA transporters (GATs), specifically GAT-3 and GAT-2.

-

Mechanism: GATs are membrane proteins that remove the inhibitory neurotransmitter GABA from the synaptic cleft and extracellular space, terminating its signal[13]. By inhibiting these transporters, SNAP-5114 increases the extracellular concentration of GABA, thereby enhancing GABAergic inhibitory neurotransmission[4][6]. This mechanism is being explored for its potential anticonvulsant and antinociceptive effects[4][6].

Conclusion

References

-

CVPharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Available from: [Link]

-

Patsnap Synapse. What are α-adrenergic receptor antagonists and how do they work? (2024). Available from: [Link]

-

Wikipedia. Alpha-1 blocker. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. Alpha 1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Available from: [Link]

-

ResearchGate. SNAP5089. Available from: [Link]

-

Lurje, I., & Singh, P. Alpha-Blockers. In: StatPearls. (2025). Available from: [Link]

-

Taylor & Francis Online. Ways of modulating GABA transporters to treat neurological disease. Available from: [Link]

-

Kataoka, Y., et al. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models. Anesthesia & Analgesia, 116(3), 728-734. (2013). Available from: [Link]

-

Clarkson, A. N., et al. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. Neurochemistry International, 127, 81-87. (2019). Available from: [Link]

-

ResearchGate. SNAP-5114 selectivity for GAT3 and mode of inhibition. Available from: [Link]

-

Kersanté, F., et al. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. The Journal of Physiology, 591(8), 2147-2162. (2013). Available from: [Link]

-

ResearchGate. Blockade of GAT-3 by SNAP-5114 markedly increases the tonic GABAA receptor-mediated current in dentate granule cells when GABA uptake by GAT-1 is inhibited. Available from: [Link]

-

Keros, S., & Hablitz, J. J. Subtype-Specific GABA Transporter Antagonists Synergistically Modulate Phasic and Tonic GABAA Conductances in Rat Neocortex. Journal of Neurophysiology, 94(4), 2073-2085. (2005). Available from: [Link]

-

Patsnap Synapse. What are GAT1 inhibitors and how do they work? (2024). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are α-adrenergic receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 11. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 13. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

The Definitive Guide to the α1A-Adrenoceptor Selectivity Profile of SNAP 5089

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of α1A-Adrenoceptor Selectivity

In the landscape of adrenergic pharmacology, the pursuit of receptor subtype selectivity is paramount. The α1-adrenergic receptors (ARs), a class of G protein-coupled receptors (GPCRs), are comprised of three main subtypes: α1A, α1B, and α1D.[1] These subtypes, while all responding to the endogenous catecholamines norepinephrine and epinephrine, exhibit distinct tissue distributions and physiological roles.[1] The α1A-adrenoceptor, in particular, is a key therapeutic target, notably for conditions such as benign prostatic hyperplasia (BPH).[1] Consequently, the development of antagonists that can selectively target the α1A subtype, while sparing others, is a significant goal in drug discovery to maximize therapeutic efficacy and minimize off-target side effects.

This technical guide provides a comprehensive analysis of SNAP 5089, a potent and highly selective α1A-adrenoceptor antagonist. We will delve into its binding affinity and functional selectivity profile, providing the underlying experimental context and methodologies that validate its classification as a cornerstone tool compound for α1A-AR research.

Chemical Identity of SNAP 5089

A thorough understanding of a compound's selectivity begins with its precise chemical identity.

-

IUPAC Name: 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[2]

-

Molecular Formula: C₃₆H₄₁ClN₄O₅[2]

-

Molecular Weight: 645.20 g/mol [2]

Binding Affinity Profile: Quantifying Selectivity

The cornerstone of characterizing a receptor antagonist is the determination of its binding affinity (Ki) for the target receptor and a panel of related off-target receptors. Radioligand binding assays are the gold-standard for this purpose. The principle of this assay is competitive displacement of a radiolabeled ligand, that is known to bind to the receptor of interest, by the unlabeled investigational compound (in this case, SNAP 5089). The concentration of the investigational compound that displaces 50% of the radioligand is its IC50, from which the Ki (inhibition constant) is calculated.

SNAP 5089 exhibits a remarkable selectivity for the α1A-adrenoceptor subtype. A study utilizing [3H]prazosin whole-cell binding in Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptors demonstrated that SNAP 5089 has over 1700-fold selectivity for the α1A-adrenoceptor.[4][5]

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. α1A) |

| α1A | 0.35 | 1 |

| α1B | 220 | ~629-fold |

| α1D | 540 | ~1543-fold |

| α2A | 1200 | ~3429-fold |

| α2B | 800 | ~2286-fold |

| α2C | 370 | ~1057-fold |

| Data compiled from Tocris Bioscience.[3] |

This high degree of selectivity is a direct result of the specific chemical architecture of SNAP 5089, allowing it to form a high-affinity interaction with the binding pocket of the α1A-adrenoceptor, a fit that is significantly less favorable in other adrenoceptor subtypes.

Experimental Workflow: Radioligand Binding Assay

The determination of the binding affinity of SNAP 5089 is achieved through a robust and validated experimental workflow.

Caption: Workflow for determining receptor binding affinity.

Functional Selectivity: From Binding to Biological Effect

While binding affinity is a crucial indicator of selectivity, it does not fully describe a compound's biological action. Functional assays are essential to confirm that the binding of an antagonist translates into a functional blockade of the receptor's signaling pathway. α1-Adrenoceptors are canonically coupled to the Gq/11 family of G proteins.[1][6] Activation of the receptor by an agonist (like norepinephrine) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][7]

A calcium mobilization assay is a direct and high-throughput method to measure the functional consequences of α1A-adrenoceptor activation and its inhibition by an antagonist like SNAP 5089. In such an assay, an increase in intracellular calcium upon agonist stimulation is measured using a calcium-sensitive fluorescent dye. The antagonistic effect of SNAP 5089 is quantified by its ability to inhibit this agonist-induced calcium flux.

α1A-Adrenoceptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by α1A-adrenoceptor activation, which is the pathway inhibited by SNAP 5089.

Caption: The α1A-adrenoceptor signaling cascade.

Detailed Experimental Protocols

For the purpose of scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the Ki of SNAP 5089 for α1-adrenoceptor subtypes.

1. Membrane Preparation:

- Culture cells (e.g., HEK293 or CHO) stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.

- Harvest cells and wash with ice-cold PBS.

- Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[9]

- Homogenize the cell suspension using a Dounce homogenizer or a similar device.[9]

- Perform differential centrifugation to isolate the membrane fraction.[10] A low-speed spin removes nuclei and debris, followed by a high-speed spin to pellet the membranes.[11]

- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

- In a 96-well plate, add the following in order:

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

- A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin).

- Increasing concentrations of SNAP 5089 (the competitor).

- The prepared cell membranes (typically 20-50 µg of protein per well).

- Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach binding equilibrium.[11]

- Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[11]

- Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

3. Data Analysis:

- Plot the percentage of specific binding against the log concentration of SNAP 5089.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol details the measurement of the functional antagonism of SNAP 5089.

1. Cell Preparation:

- Seed HEK293 or CHO cells stably expressing the α1A-adrenoceptor into a black-walled, clear-bottom 96-well plate.[12]

- Allow the cells to adhere and grow to a near-confluent monolayer.[12]

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).[12][13]

- Remove the growth medium from the cells and add the loading buffer.[13]

- Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.[13]

- Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.[12]

3. Assay Performance:

- Prepare a dilution series of SNAP 5089.

- Add the different concentrations of SNAP 5089 to the respective wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.

- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

- Establish a baseline fluorescence reading.

- Inject a fixed concentration of an agonist (e.g., norepinephrine or phenylephrine, typically at its EC80 concentration) into the wells.

- Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[13]

4. Data Analysis:

- The peak fluorescence signal is proportional to the magnitude of the calcium response.

- Plot the agonist-induced response as a function of the SNAP 5089 concentration.

- Fit the data to a dose-response curve to determine the IC50 of SNAP 5089 for the inhibition of the functional response.

- The pA2 value can also be calculated from Schild analysis if a full agonist dose-response curve is generated in the presence of multiple fixed concentrations of SNAP 5089.

Conclusion

The comprehensive analysis of SNAP 5089's binding and functional profile unequivocally establishes it as a high-potency and exceptionally selective antagonist of the α1A-adrenoceptor. Its greater than 600-fold selectivity over other adrenoceptor subtypes, as determined by rigorous radioligand binding assays, underscores its value as a precise pharmacological tool.[3] The functional antagonism, demonstrated by its ability to inhibit α1A-mediated physiological responses, confirms that its high binding affinity translates into a tangible biological effect.[3] For researchers in pharmacology and drug development, SNAP 5089 represents an invaluable asset for dissecting the specific roles of the α1A-adrenoceptor in health and disease, and serves as a benchmark for the design of future therapeutic agents with improved selectivity profiles.

References

-

SNAP5089 . ResearchGate. [Link]

-

The α1-adrenergic receptors: diversity of signaling networks and regulation . Taylor & Francis Online. [Link]

-

Subtypes of functional α1-adrenoceptor . PubMed Central. [Link]

-

SNAP5089 . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors . PubMed Central. [Link]

-

Recent progress in α1-adrenergic receptor research . Wiley Online Library. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors . Bio-protocol. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart . PubMed Central. [Link]

-

The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors . PubMed Central. [Link]

-

The α1-adrenergic receptors: diversity of signaling networks and regulation . PubMed Central. [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay . PubMed Central. [Link]

-

Subtypes of functional alpha1-adrenoceptor . PubMed. [Link]

-

Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout . MDPI. [Link]

-

α-Adrenergic Signaling . QIAGEN GeneGlobe. [Link]

-

The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors . PubMed. [Link]

-

Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies . PubMed Central. [Link]

-

Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases . AME Publishing Company. [Link]

-

Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart . PubMed. [Link]

-

α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition . Frontiers. [Link]

-

Ca2+ Mobilization Assay . Creative Bioarray. [Link]

-

Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - a 2 minute Preview of the Experimental Protocol . YouTube. [Link]

-

Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody . National Institutes of Health. [Link]

Sources

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. medkoo.com [medkoo.com]

- 3. SNAP 5089 | CAS 157066-77-8 | SNAP5089 | Tocris Bioscience [tocris.com]

- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

In Vitro Biological Activity of SNAP-5089: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the in vitro biological activity of SNAP-5089, a potent and highly selective antagonist of the α1A-adrenergic receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents detailed experimental protocols for its characterization, and contextualizes the scientific rationale behind these methodologies.

Introduction: The α1A-Adrenergic Receptor as a Therapeutic Target

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines norepinephrine and epinephrine, playing a vital role in regulating smooth muscle contraction.[1][2] The α1-AR family is comprised of three subtypes: α1A, α1B, and α1D.[1] The α1A-adrenoceptor, in particular, is predominantly located in the smooth muscle of the prostate, bladder neck, and urethra, making it a key therapeutic target for conditions such as benign prostatic hyperplasia (BPH).[3] Antagonizing this receptor subtype leads to smooth muscle relaxation, alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[3]

SNAP-5089 has emerged as a valuable pharmacological tool due to its high selectivity for the α1A-adrenoceptor subtype, enabling precise investigation of its physiological and pathological roles.

Mechanism of Action: α1A-Adrenoceptor Signaling and its Antagonism by SNAP-5089

Understanding the signaling cascade initiated by α1A-AR activation is fundamental to appreciating the mechanism of SNAP-5089. The α1A-adrenoceptor primarily couples to the Gq/11 family of G proteins.[4][5][6]

The Canonical Gq/11 Signaling Pathway

Upon agonist binding (e.g., norepinephrine), the α1A-AR undergoes a conformational change, activating the associated Gq protein.[5] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[1][7]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][7][8]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C, which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.[1][7]

The following diagram illustrates this primary signaling pathway:

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the human α1A-adrenoceptor or dissect a tissue known to be rich in this receptor (e.g., rat prostate).

-

Homogenize the cells/tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. [4] * Perform differential centrifugation, starting with a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes. [9] * Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. [9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [3H]-prazosin, typically near its Kd value), and assay buffer. [4] * Non-Specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites. [4]This determines the amount of radioligand that binds to non-receptor components.

-

Competition Wells: Add membrane preparation, the radioligand, and serial dilutions of SNAP-5089.

-

-

Incubation and Filtration:

-

Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium. [4][9] * Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. [9] * Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand. [9]

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of SNAP-5089 to generate a competition curve.

-

Determine the IC50 value (the concentration of SNAP-5089 that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality and Rationale: This assay provides a direct measure of the functional consequence of α1A-AR antagonism. Since α1A-AR activation leads to intracellular calcium release, an antagonist's potency can be quantified by its ability to block this agonist-induced calcium signal. [1][8]The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca2+. [1]This allows for real-time monitoring of intracellular calcium changes in a high-throughput format. [8] Step-by-Step Methodology:

-

Cell Preparation:

-

Plate cells stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

On the day of the assay, remove the growth medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add solutions containing various concentrations of SNAP-5089 to the wells. Include a vehicle control (no antagonist).

-

Incubate for a short period (e.g., 15-30 minutes) to allow SNAP-5089 to bind to the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). [7] * Establish a baseline fluorescence reading.

-

Add a fixed concentration of an agonist (e.g., norepinephrine, typically at its EC80 concentration) to all wells to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time. The agonist-induced increase in fluorescence reflects the rise in intracellular calcium.

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Plot the percentage of the maximal agonist response against the log concentration of SNAP-5089.

-

Determine the IC50 value from the resulting dose-response curve. This value represents the concentration of SNAP-5089 that inhibits 50% of the agonist-induced calcium mobilization.

-

Causality and Rationale: This ex vivo assay provides a highly physiological measure of antagonist activity by assessing the ability of SNAP-5089 to inhibit agonist-induced contraction in intact smooth muscle tissue. [10]Tissues rich in α1A-adrenoceptors, such as rabbit bladder neck or prostate, are used. [10]The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Isolate the target tissue (e.g., rabbit prostate) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Dissect the tissue into small strips and mount them in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect the tissue strips to isometric force transducers to record changes in muscle tension.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate under a small resting tension for at least 60 minutes.

-

Perform a viability check by inducing a contraction with a high potassium solution or a standard agonist concentration.

-

-

Antagonist Incubation:

-

After washout and return to baseline, incubate the tissues with a fixed concentration of SNAP-5089 or vehicle for a set period (e.g., 30-60 minutes).

-

-

Cumulative Agonist Concentration-Response Curve:

-

Add increasing concentrations of an agonist (e.g., norepinephrine) cumulatively to the organ bath.

-

Record the contractile response after each addition until a maximal contraction is achieved.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum against the log concentration of the agonist.

-

Repeat the experiment with several different concentrations of SNAP-5089.

-

A competitive antagonist like SNAP-5089 will cause a parallel rightward shift in the agonist concentration-response curve without reducing the maximum response.

-

The potency of the antagonist can be quantified using the Schild regression analysis to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

-

Conclusion

The in vitro characterization of SNAP-5089 confirms its status as a highly potent and selective α1A-adrenoceptor antagonist. Through a combination of radioligand binding assays and functional assessments in both cellular and tissue-based systems, a comprehensive pharmacological profile can be established. The methodologies described in this guide provide a robust framework for researchers to investigate the biological activity of SNAP-5089 and similar compounds, ensuring the generation of high-quality, reproducible data critical for advancing drug discovery and pharmacological research.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Minneman, K. P. (1998). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Urologia Internationalis, 60 Suppl 1, 17-23. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Alpha-1 adrenergic receptor. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

-

Vandamme, T., & Van der Veken, P. (2016). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (113), 54136. Retrieved from [Link]

-

Michel, M. C. (2018). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(10), 1031-1040. Retrieved from [Link]

-

Karaki, H., Ozaki, H., Hori, M., Mitsui-Saito, M., Amano, K., Harada, K., ... & Urakawa, N. (2003). Enhancement of Norepinephrine-induced Transient Contraction in Aortic Smooth Muscle of Diabetic Mice. Acta Medica Okayama, 57(3), 123-128. Retrieved from [Link]

-

Hill, S. J. (1997). Radioligand binding studies. In Methods in Molecular Biology (Vol. 83, pp. 105-124). Humana Press. Retrieved from [Link]

-

Van der Weiden, R. M., & Van der Weyden, G. C. (1990). Effect of noradrenaline on smooth muscle strips from the reticular groove of adult cattle. Journal of Veterinary Medicine, Series A, 37(1-10), 561-566. Retrieved from [Link]

-

Tseng, H., Gage, J. A., Haisler, W. L., Neeley, S. K., Shrestha, S., Killian, T. C., & Souza, G. R. (2016). A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting. Scientific Reports, 6(1), 1-12. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

-

Ford, A. P. D. W., Daniels, D. V., Chang, D. J., Gever, J. R., Jasper, J. R., Kava, M. S., & Clarke, D. E. (1997). Subtypes of functional α1-adrenoceptor. Pharmacology & Therapeutics, 76(1-3), 1-36. Retrieved from [Link]

-

Innoprot. (n.d.). alpha1A adrenoceptor assay. Retrieved from [Link]

-

Woszczek, G., & Chen, L. Y. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology (Vol. 2268, pp. 193-205). Humana, New York, NY. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

-

García-Sáinz, J. A., Vázquez-Cuevas, F., & Romero-Avila, M. T. (1999). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 126(3), 775-782. Retrieved from [Link]

-

Kyprianou, N., & Ben-Jonathan, N. (2020). Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention. American Journal of Clinical and Experimental Urology, 8(3), 50. Retrieved from [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. selectscience.net [selectscience.net]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. lib.okayama-u.ac.jp [lib.okayama-u.ac.jp]

- 10. dmt.dk [dmt.dk]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to SNAP 5089: A Subtype-Selective α1A-Adrenoceptor Antagonist

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of molecular probes is paramount. This guide offers a comprehensive technical overview of SNAP 5089, a potent and highly selective antagonist of the α1A-adrenergic receptor. We will delve into its chemical properties, mechanism of action, and the experimental frameworks used to characterize its activity, providing field-proven insights into its application in research.

SNAP 5089 is a synthetic, small-molecule antagonist developed as a research tool to investigate the physiological and pathological roles of the α1A-adrenoceptor.[1][2] It is structurally derived from the L-type Ca2+ channel antagonist niguldipine, but has been modified to eliminate activity at calcium channels while optimizing affinity and selectivity for the α1A-adrenoceptor subtype.[3]

Nomenclature and Structure:

-

IUPAC Name: 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride[2]

-

CAS Number: 157066-77-8 (for the hydrochloride salt)[1]

-

Molecular Formula: C₃₆H₄₁ClN₄O₅[4]

-

Molecular Weight: 645.20 g/mol [4]

The molecule's structure features a dihydropyridine core, which is common to many cardiovascular drugs, but its functional groups are tailored for specific interaction with the α1A-adrenoceptor binding pocket.

Table 1: Physicochemical and Handling Properties of SNAP 5089

| Property | Value | Source(s) |

| Physical Form | White crystalline solid | [4] |

| Purity | ≥98% (as determined by HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [5] |

| Storage Conditions | Short-term (days to weeks) at +4°C; Long-term (months to years) at -20°C. Protect from light. | [1][2] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Topological Polar Surface Area | 113.81 Ų | [6] |

Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

The primary pharmacological action of SNAP 5089 is its competitive, high-affinity binding to and blockade of the α1A-adrenergic receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gq/11 family of G-proteins.[7]

The α1A-Adrenoceptor Signaling Cascade

The endogenous agonists for adrenoceptors are the catecholamines norepinephrine and epinephrine. Upon their binding, the α1A-adrenoceptor undergoes a conformational change, initiating a well-defined signaling cascade. SNAP 5089 acts by occupying the agonist binding site, thereby preventing the initiation of this cascade.

The canonical Gq/11 pathway activated by α1A-adrenoceptors proceeds as follows:

-

Receptor Activation: Norepinephrine or epinephrine binds to the α1A-adrenoceptor.

-

G-Protein Coupling: The receptor activates the heterotrimeric G-protein Gq/11, causing the exchange of GDP for GTP on the α-subunit (Gαq).

-

Effector Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

Physiological Response: The rise in intracellular Ca²⁺ is the primary driver for smooth muscle contraction.[1] PKC activation leads to the phosphorylation of various cellular proteins, contributing to both acute responses and longer-term changes in gene expression and cell growth.[1]

Subtype Selectivity

The defining characteristic of SNAP 5089 is its exceptional selectivity for the α1A subtype over other adrenoceptors. This is crucial for its use as a research tool, allowing scientists to dissect the specific functions of the α1A receptor from those of the α1B and α1D subtypes, as well as α2 and β receptors. This selectivity is quantified by comparing the inhibitor constant (Ki) at various receptor subtypes.

Table 2: Adrenoceptor Binding Affinity (Ki) Profile of SNAP 5089

| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. α1A) |

| α1A | 0.35 | - |

| α1B | 220 | ~629x |

| α1D | 540 | ~1543x |

| α2A | 1200 | ~3429x |

| α2B | 800 | ~2286x |

| α2C | 370 | ~1057x |

| L-type Ca²⁺ Channel | 540 | ~1543x |

| Data sourced from Tocris Bioscience and R&D Systems.[1][5] |

The greater than 600-fold selectivity for α1A over the next closest α-adrenoceptor subtype (α1B) makes SNAP 5089 a highly precise pharmacological instrument.[1][5]

Biological Activity and Applications

The primary, well-documented biological effect of SNAP 5089 is the inhibition of smooth muscle contraction induced by α1-adrenoceptor agonists like noradrenaline.[1] This has been demonstrated in various ex vivo tissue preparations, particularly from the lower urinary tract and vasculature.[1] Given the high expression of α1A-adrenoceptors in the prostate and bladder neck, SNAP 5089 and other selective antagonists are invaluable for studying conditions like benign prostatic hyperplasia (BPH).

Experimental Protocols and Methodologies

To characterize a compound like SNAP 5089, two core types of experiments are essential: radioligand binding assays to determine affinity and selectivity, and functional tissue bath assays to measure antagonistic potency.

Radioligand Competition Binding Assay

This assay quantifies the ability of a test compound (the "competitor," e.g., SNAP 5089) to displace a radiolabeled ligand from its receptor. The result is an IC₅₀ value, which can be converted to a Ki value.

Objective: To determine the binding affinity (Ki) of SNAP 5089 for α1-adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adrenoceptor subtype (e.g., α1A, α1B, α1D).

-

Radioligand: [³H]-Prazosin (a non-subtype-selective α1 antagonist).

-

Test Compound: SNAP 5089.

-

Non-specific binding control: High concentration of a non-labeled, non-selective antagonist (e.g., 10 µM Phentolamine).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol:

-

Prepare Dilutions: Create a serial dilution of SNAP 5089 in binding buffer, typically spanning a range from 10⁻¹¹ M to 10⁻⁵ M.

-

Set Up Assay Plate: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Prazosin (typically near its Kd value), and the varying concentrations of SNAP 5089.

-

Include Controls:

-

Total Binding: Wells containing membranes and [³H]-Prazosin only.

-

Non-Specific Binding (NSB): Wells containing membranes, [³H]-Prazosin, and the high concentration of phentolamine.

-

-

Incubate: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate and Filter: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure Radioactivity: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percent specific binding against the log concentration of SNAP 5089.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of SNAP 5089 that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Organ Bath Smooth Muscle Contraction

This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (contraction) triggered by an agonist.

Objective: To determine the functional potency of SNAP 5089 in inhibiting noradrenaline-induced smooth muscle contraction.

Materials:

-

Isolated tissue strips (e.g., rabbit prostate, bladder neck, or thoracic aorta).

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Agonist: Noradrenaline.

-

Antagonist: SNAP 5089.

Step-by-Step Protocol:

-

Tissue Preparation: Dissect the desired tissue in cold Krebs-Henseleit solution and prepare smooth muscle strips of appropriate dimensions.

-

Mounting: Mount the tissue strips in the organ bath chambers, connecting them to the isometric force transducers.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a small resting tension, with regular washes with fresh Krebs-Henseleit solution.

-

Viability Check: Elicit a contraction with a high concentration of potassium chloride (KCl) to ensure tissue viability. Wash until tension returns to baseline.

-

Antagonist Incubation: Add a specific concentration of SNAP 5089 to the bath and incubate for a set period (e.g., 30-60 minutes) to allow for receptor occupancy.

-

Cumulative Concentration-Response Curve: Add noradrenaline to the bath in a cumulative, stepwise manner (from low to high concentration) and record the resulting contractile force at each step until a maximal contraction is achieved.

-

Data Analysis:

-

Repeat steps 5 and 6 with several different concentrations of SNAP 5089.

-

Plot the contractile response as a percentage of the maximum against the log concentration of noradrenaline for each concentration of SNAP 5089 used.

-

The antagonist will cause a rightward shift in the concentration-response curve. The magnitude of this shift is used to calculate the antagonist's potency, often expressed as a pA₂ value via a Schild plot analysis.

-

Conclusion

SNAP 5089 is a powerful and precise molecular tool for the pharmacological investigation of the α1A-adrenoceptor. Its high affinity and, most importantly, its exceptional subtype selectivity allow for the definitive implication of the α1A receptor in various physiological processes, particularly those involving smooth muscle tone. The experimental protocols outlined herein represent the standard methodologies used to validate its activity and provide a framework for its application in novel research contexts. As with any potent pharmacological agent, careful experimental design and appropriate controls are essential to leveraging its full potential in advancing our understanding of adrenergic signaling.

References

- Wetzel, J. M., et al. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579-81.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SNAP5089. Retrieved from [Link][6]

-

Kennovin, G. J., & Kenny, B. A. (2001). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Urologia internationalis, 66 Suppl 1, 8-14.[1]

-

Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link][4]

-

INDIGO Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link][7]

Sources

- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. article.sapub.org [article.sapub.org]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. α1A-adrenergic receptor induces activation of extracellular signal-regulated kinase 1/2 through endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer from a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

A Researcher's Guide to SNAP-5089 (CAS 157066-77-8): A Selective α1A-Adrenoceptor Antagonist

This technical guide provides an in-depth exploration of SNAP-5089 (CAS 157066-77-8), a potent and selective α1A-adrenoceptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of SNAP-5089's mechanism of action, details its primary research applications, and offers field-proven insights into its experimental use.

Introduction: Understanding SNAP-5089

SNAP-5089 is the hydrochloride salt of a potent dihydropyridine derivative that has emerged as a critical tool in adrenergic signaling research. Its high affinity and selectivity for the α1A-adrenoceptor subtype make it an invaluable pharmacological probe for dissecting the physiological and pathophysiological roles of this receptor, particularly in smooth muscle function. Chemically identified as 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride, its molecular formula is C36H41ClN4O5 with a molecular weight of 645.20 g/mol .

The significance of SNAP-5089 lies in its ability to differentiate the α1A-adrenoceptor from other closely related subtypes (α1B and α1D), a distinction that is crucial for understanding the nuanced control of various physiological processes and for the development of targeted therapeutics.

Mechanism of Action: Selective Blockade of α1A-Adrenoceptor Signaling

SNAP-5089 exerts its effects by competitively antagonizing the α1A-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily. The α1A-adrenoceptor is primarily coupled to the Gq/11 family of G proteins.

Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor initiates a signaling cascade that is fundamental to smooth muscle contraction. This process begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

By binding to the α1A-adrenoceptor, SNAP-5089 prevents the binding of norepinephrine and other agonists, thereby inhibiting this entire downstream signaling cascade. This blockade effectively relaxes smooth muscle tissue where the α1A-adrenoceptor is the predominant subtype.

Figure 1. Signaling pathway of the α1A-adrenoceptor and the inhibitory action of SNAP-5089.

Quantitative Data and Selectivity Profile

The utility of SNAP-5089 as a research tool is underscored by its high selectivity for the α1A-adrenoceptor subtype. This selectivity has been quantified through radioligand binding assays, which measure the affinity of the compound for different receptor subtypes. The dissociation constants (Ki) demonstrate a significantly higher affinity for the α1A subtype compared to others.

| Receptor Subtype | Ki (nM) | Selectivity vs. α1A |

| α1A | 0.35 | - |

| α1B | 220 | ~628-fold |

| α1D | 540 | ~1542-fold |

| α2A | 1200 | ~3428-fold |

| α2B | 800 | ~2285-fold |

| α2C | 370 | ~1057-fold |

Table 1: Binding Affinity (Ki) of SNAP-5089 for various adrenoceptor subtypes.

In functional assays, the potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For SNAP-5089, a pKb value (equivalent to pA2 for a competitive antagonist) of 7.0 has been reported from Schild regression analysis in rabbit bladder neck smooth muscle, although with some deviation from a unit slope, which suggests the need for careful interpretation in this specific tissue model.[1]

Research Applications: Probing Smooth Muscle Physiology and Pathology

The primary application of SNAP-5089 is in the pharmacological characterization of α1A-adrenoceptor-mediated responses, particularly in smooth muscle tissues.

Lower Urinary Tract Research

The smooth muscle of the prostate, bladder neck, and urethra contains a high density of α1A-adrenoceptors, which play a critical role in maintaining urinary outflow resistance. Pathological conditions such as benign prostatic hyperplasia (BPH) are associated with increased smooth muscle tone in these tissues, leading to lower urinary tract symptoms (LUTS). SNAP-5089 is an excellent tool for in vitro and ex vivo studies aimed at understanding the role of the α1A-adrenoceptor in these conditions and for the preclinical evaluation of potential new therapies.

Vascular Smooth Muscle Studies

While the α1B and α1D adrenoceptor subtypes are also present in vascular smooth muscle, the α1A subtype contributes to vasoconstriction in certain vascular beds. SNAP-5089 can be used to isolate and characterize the α1A-mediated component of vascular tone, which is important for understanding blood pressure regulation and the pathophysiology of hypertension.

Experimental Protocols

The following protocols provide a framework for utilizing SNAP-5089 in common experimental paradigms. Researchers should optimize these protocols for their specific tissues and experimental setups.

In Vitro Smooth Muscle Contraction Assay (Tissue Bath)

This protocol describes a typical experiment to determine the antagonist potency (pA2) of SNAP-5089 against norepinephrine-induced contractions in isolated smooth muscle strips (e.g., prostate, bladder neck, or vas deferens).

Figure 2. Experimental workflow for determining the pA2 value of SNAP-5089.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.

-

Carefully dissect the target tissue (e.g., prostate, bladder neck) and place it in cold, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution).

-

Under a dissecting microscope, prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm x 10 mm).

-

-

Mounting and Equilibration:

-

Mount the tissue strips in a heated (37°C) organ bath containing oxygenated PSS.

-

Connect one end of the strip to a fixed point and the other to an isometric force transducer.

-

Apply an optimal resting tension (determined empirically for each tissue type, e.g., 1 g) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.

-

-

Control Agonist Concentration-Response Curve (CRC):

-

Generate a cumulative CRC to an α1-adrenoceptor agonist, typically norepinephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Add increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to stabilize at each concentration.

-

Record the maximal contraction.

-

-

Antagonist Incubation:

-

Wash the tissue thoroughly to return to baseline tension.

-

Introduce a known concentration of SNAP-5089 into the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

-

-

Second Agonist CRC:

-

In the continued presence of SNAP-5089, repeat the cumulative norepinephrine CRC. A competitive antagonist will cause a parallel rightward shift of the CRC.

-

-

Data Analysis (Schild Plot):

-

Repeat steps 4 and 5 with at least three different concentrations of SNAP-5089.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of SNAP-5089.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of SNAP-5089.

-

The x-intercept of the linear regression line provides the pA2 value. The slope of the line should be close to unity for competitive antagonism.

-

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of SNAP-5089 for the α1A-adrenoceptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the α1A-adrenoceptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of unlabeled SNAP-5089.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled competing ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of SNAP-5089 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the SNAP-5089 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

SNAP-5089 (CAS 157066-77-8) is a powerful and selective pharmacological tool for investigating the α1A-adrenoceptor. Its high affinity and selectivity enable researchers to precisely dissect the role of this receptor subtype in various physiological and pathological processes, particularly those involving smooth muscle contraction. The protocols and data presented in this guide provide a solid foundation for the effective application of SNAP-5089 in both foundational and translational research. As with any potent pharmacological agent, careful experimental design and data interpretation are paramount to generating robust and reliable scientific insights.

References

-

Kava, M. S., Blue, D. R., Jr, Vimont, R. L., Clarke, D. E., & Ford, A. P. (1998). Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. British journal of pharmacology, 123(7), 1359–1366. [Link]

Sources

An In-depth Technical Guide to the Pharmacology of SNAP 5089: A Selective α1A-Adrenergic Receptor Antagonist

Introduction

This guide provides a comprehensive technical overview of the pharmacology of SNAP 5089. It is imperative to clarify from the outset that, contrary to potential misconceptions, SNAP 5089 is not an M2 muscarinic acetylcholine receptor antagonist. Instead, extensive pharmacological research has definitively characterized SNAP 5089 as a potent and highly selective α1A-adrenoceptor antagonist.[1][2][3] This document will delve into the core pharmacological principles of SNAP 5089, including its mechanism of action, binding affinity, selectivity profile, and its effects in functional assays. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Chemical and Physical Properties

SNAP 5089, with the chemical name 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride, is a synthetic organic compound.[2] It is structurally derived from the L-type calcium channel antagonist niguldipine, although it does not exhibit calcium channel blocking activity.[1]

| Property | Value |

| CAS Number | 157066-77-8 (HCl salt)[2][3] |

| Molecular Formula | C36H41ClN4O5[2][3] |

| Molecular Weight | 645.20 g/mol [2][3] |

| Purity | ≥98% (HPLC) |

Mechanism of Action: Competitive Antagonism at the α1A-Adrenoceptor

SNAP 5089 functions as a competitive antagonist at the α1A-adrenergic receptor. This means it binds to the same site as the endogenous agonists, such as norepinephrine, but does not elicit a biological response. By occupying the receptor's binding pocket, SNAP 5089 prevents the agonist from binding and activating the receptor, thereby inhibiting downstream signaling pathways.

The α1A-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like norepinephrine, couple to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking this initial binding event, SNAP 5089 effectively prevents this signaling cascade.

Caption: Mechanism of SNAP 5089 as a competitive antagonist at the α1A-adrenoceptor.

Pharmacological Profile: Binding Affinity and Selectivity

A key feature of SNAP 5089 is its high affinity for the α1A-adrenoceptor subtype and its remarkable selectivity over other adrenergic receptor subtypes.[1] This selectivity is crucial for its utility as a research tool to probe the specific functions of the α1A-adrenoceptor.

Table 1: Binding Affinities (Ki) of SNAP 5089 at Various Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) | Selectivity over α1A |

| α1A | 0.35 | - |

| α1B | 220 | ~628-fold |

| α1D | 540 | ~1542-fold |

| α2A | 1200 | ~3428-fold |

| α2B | 800 | ~2285-fold |

| α2C | 370 | ~1057-fold |

| L-type Ca2+ channel | 540 | ~1542-fold |

| Data sourced from Tocris Bioscience. |

The data clearly demonstrates that SNAP 5089 possesses over 600-fold selectivity for the α1A subtype compared to the α1B and α1D subtypes, and even greater selectivity over the α2 subtypes.

Experimental Protocols

To determine the pharmacological profile of a compound like SNAP 5089, two primary types of in vitro experiments are typically conducted: radioligand binding assays to assess affinity and selectivity, and functional assays to measure its antagonist activity.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of SNAP 5089 for the α1A-adrenoceptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α1A-adrenoceptor.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of SNAP 5089.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of SNAP 5089. The IC50 value (the concentration of SNAP 5089 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: A typical workflow for a radioligand binding assay to determine the affinity of SNAP 5089.

In Vitro Functional Assay: Isolated Tissue Bath

Functional assays are essential to confirm that the binding of SNAP 5089 to the α1A-adrenoceptor translates into a functional blockade of the receptor's activity. A common method is the use of isolated tissues that contract in response to α1-adrenoceptor agonists.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate a tissue known to express functional α1A-adrenoceptors, such as the rabbit bladder neck or prostate.[1] Mount the tissue in an organ bath containing a physiological salt solution, aerated with carbogen and maintained at 37°C.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for an agonist like norepinephrine to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of SNAP 5089 for a predetermined period.

-

Repeat Agonist Curve: In the continued presence of SNAP 5089, repeat the cumulative concentration-response curve for norepinephrine.

-

Schild Analysis: Repeat steps 3 and 4 with increasing concentrations of SNAP 5089. The data can be used to perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. A slope close to unity in the Schild plot is indicative of competitive antagonism.

SNAP 5089 has been shown to inhibit noradrenaline-induced contractions in rabbit vascular and lower urinary tissues, confirming its functional antagonist activity.

In Vivo Studies

While detailed in vivo protocols for SNAP 5089 are not extensively covered in the provided search results, its pharmacological profile suggests its utility in animal models to investigate the physiological roles of the α1A-adrenoceptor. For instance, related selective α1A-antagonists have been evaluated in vivo in anesthetized dogs to compare their potency against norepinephrine-induced urethral contraction versus their effects on blood pressure.[1] Such studies are critical for understanding the potential therapeutic applications and side-effect profiles of selective α1A-adrenoceptor antagonists.

Conclusion

SNAP 5089 is a valuable pharmacological tool characterized by its high affinity and exceptional selectivity for the α1A-adrenergic receptor. It acts as a competitive antagonist, effectively blocking the signaling cascade initiated by endogenous agonists like norepinephrine. Its well-defined pharmacological profile makes it an ideal probe for elucidating the specific roles of the α1A-adrenoceptor in various physiological and pathophysiological processes. It is crucial for researchers to recognize its correct pharmacological target to ensure its appropriate application in experimental designs.

References

-

ResearchGate. (n.d.). SNAP5089. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SNAP5089. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating Adrenergic Signaling through GABAergic Modulation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for researchers interested in the intricate relationship between the GABAergic and adrenergic systems. A common point of initial confusion is the nomenclature of research compounds; this guide will clarify the roles of distinct tools and outline a scientifically robust framework for studying the GABAergic modulation of adrenergic signaling. While the compound SNAP-5089 is a potent tool in its own right, its function is often mistaken. We will begin by elucidating its true mechanism and then pivot to the correct pharmacological agents and methods for investigating the GABA-norepinephrine axis.

Part 1: Clarifying the Investigator's Toolkit: SNAP-5089 vs. GAT Inhibition

A frequent source of confusion in pharmacological studies is the similarity in compound names. It is critical to establish the precise mechanism of action for any tool used.

1.1 SNAP-5089: A Selective α1A-Adrenergic Receptor Antagonist

SNAP-5089 is a highly selective antagonist of the α1A-adrenergic receptor.[1][2][3] It exhibits a significantly higher affinity for the α1A subtype compared to α1B and α1D subtypes, with studies showing over 600- to 1700-fold selectivity.[4][5][6] Its primary role in research is to block the signaling cascade initiated by the binding of norepinephrine and epinephrine to α1A-adrenoceptors.[7] This makes SNAP-5089 an excellent tool for isolating and studying the specific physiological functions of the α1A-receptor subtype, which are involved in processes like smooth muscle contraction and neurotransmission.[8][9] It is crucial to understand that SNAP-5089 does not interact with GABA transporters (GATs) .

| Property | Value | Source |

| Compound | SNAP-5089 | [2] |

| CAS Number | 157066-77-8 (HCl) | [2] |

| Molecular Formula | C36H41ClN4O5 | [3] |

| Molecular Weight | 645.20 g/mol | [2] |

| Primary Target | α1A-Adrenergic Receptor | [1] |

| Mechanism | Antagonist | [6] |

| Ki Values | α1A: 0.35 nM, α1B: 220 nM, α1D: 540 nM | [6] |

1.2 (S)-SNAP-5114: An Inhibitor of GABA Transporters (GATs)

To study the influence of GABA on adrenergic signaling, the appropriate tools are inhibitors of GABA transporters. One such tool is (S)-SNAP-5114. This compound functions by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the extracellular concentration of GABA and enhancing its inhibitory effects.[10] (S)-SNAP-5114 shows selectivity for GAT-3 and GAT-2 over GAT-1.[11] By inhibiting these transporters, researchers can effectively amplify GABAergic tone and observe the downstream consequences on other neurotransmitter systems, including the adrenergic system.[12]

| Property | Value | Source |

| Compound | (S)-SNAP-5114 | |

| CAS Number | 157604-55-2 | |

| Primary Targets | GAT-3, GAT-2 | [11] |

| Mechanism | Transporter Inhibitor | [10] |

| IC50 Values | hGAT-3: 5 µM, rGAT-2: 21 µM, hGAT-1: 388 µM | [11] |

Part 2: The Scientific Rationale: GABAergic Control of Adrenergic Signaling

The central nervous system maintains a delicate balance between excitatory and inhibitory signals. The interaction between the primary inhibitory neurotransmitter, GABA, and the neuromodulatory catecholamine, norepinephrine (NE), is a key element of this homeostasis.

2.1 Mechanism of Interaction

GABA can modulate the release of norepinephrine from adrenergic nerve terminals through several mechanisms.[13] Presynaptic GABA receptors (both GABA-A and GABA-B) are located on noradrenergic axon terminals.[14][15] Activation of these receptors can inhibit NE release.[16] Therefore, by increasing the ambient concentration of GABA in the synapse—for example, by using a GAT inhibitor like (S)-SNAP-5114—one can potentiate this inhibitory effect and reduce norepinephrine release.[17][18]

2.2 Causality Behind Experimental Choices